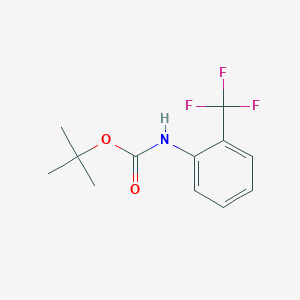

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKDQZIJKAZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567273 | |

| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141940-36-5 | |

| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate (CAS No. 141940-36-5), a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, provides validated protocols for its synthesis and deprotection, and explores its strategic applications. By examining the distinct roles of its constituent moieties—the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the metabolically robust 2-(trifluoromethyl)phenyl ring—this guide offers researchers and drug development professionals the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of complex pharmaceutical agents.

Introduction and Strategic Importance

This compound is a synthetic organic compound that has gained significant traction as a valuable intermediate in pharmaceutical research.[1][2][3] Its structure is deceptively simple, yet it provides a powerful combination of features essential for multi-step organic synthesis. The molecule is fundamentally a protected version of 2-(trifluoromethyl)aniline[4], a common pharmacophore.

The strategic importance of this compound lies in the orthogonal nature of its two key components:

-

The tert-Butyloxycarbonyl (Boc) Group: This is one of the most widely used protecting groups for amines in organic synthesis.[5][6] Its primary function is to render the amine nucleophile temporarily inert, allowing chemical modifications to be performed elsewhere on a molecule without interference. Its key advantage is its stability in basic and nucleophilic conditions, coupled with its clean, acid-labile removal.[5]

-

The 2-(Trifluoromethyl)phenyl Moiety: The inclusion of a trifluoromethyl (-CF₃) group on an aromatic ring is a well-established strategy in drug design.[7][8] The -CF₃ group is highly electronegative and lipophilic, which can significantly enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[7][9] Its presence deactivates the aromatic ring, protecting it from oxidative metabolism, a critical factor in improving a drug's half-life.[7]

By masking the reactive aniline, this compound allows chemists to leverage the unique electronic and steric properties of the trifluoromethylphenyl group while planning subsequent synthetic transformations.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties is essential for laboratory use, including reaction stoichiometry calculations and analytical characterization.

| Property | Value |

| CAS Number | 141940-36-5[1][2][3][10] |

| Molecular Formula | C₁₂H₁₄F₃NO₂[1][3] |

| Molecular Weight | 261.24 g/mol [1][3] |

| IUPAC Name | This compound[10] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Sparingly soluble in non-polar solvents and water. |

Note: Physical appearance and solubility are based on typical properties of similar carbamate compounds.

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly cataloged, a scientist would expect the following characteristic signals:

-

¹H NMR: A characteristic singlet at ~1.5 ppm integrating to 9 protons for the tert-butyl group. A broad singlet for the N-H proton, and a complex multiplet pattern in the aromatic region (~7.0-7.8 ppm) corresponding to the four protons on the substituted phenyl ring.

-

¹³C NMR: A signal around 80 ppm for the quaternary carbon of the tert-butyl group, a signal around 28 ppm for the methyl carbons, and a signal for the carbamate carbonyl at ~153 ppm. A quartet will be observed for the -CF₃ carbon due to C-F coupling.

-

IR Spectroscopy: A distinct N-H stretching band around 3300-3400 cm⁻¹, a strong C=O stretch for the carbamate carbonyl group around 1700-1730 cm⁻¹, and strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

Synthesis and Deprotection Protocols

The utility of this compound is defined by its synthesis (protection) and subsequent cleavage (deprotection).

Synthesis via N-Boc Protection

The most common and efficient method for synthesizing the title compound is the N-protection of 2-(trifluoromethyl)aniline using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Caption: General workflow for the N-Boc protection of 2-(trifluoromethyl)aniline.

Experimental Protocol: N-Boc Protection

-

To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the solution at room temperature.

-

Causality Check: The aniline nitrogen is a moderate nucleophile. DMAP acts as a superior nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the aniline, accelerating the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove DMAP and any unreacted aniline), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Deprotection of the Boc Group

The removal of the Boc group regenerates the free amine, making it available for subsequent reactions. This is typically achieved under strong acidic conditions.

Caption: Mechanism of acid-catalyzed Boc deprotection.[11]

Experimental Protocol: Boc Deprotection

-

Dissolve the this compound (1.0 eq) in a minimal amount of DCM (approx. 0.5 M).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.

-

Causality Check: The strong acid (TFA) protonates the carbamate carbonyl oxygen, weakening the C-O bond to the tertiary butyl group. This facilitates the departure of the stable tert-butyl cation.[11] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[11]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

The resulting product is typically the amine salt (e.g., trifluoroacetate salt). To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is basic.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free 2-(trifluoromethyl)aniline.

Trustworthiness Note: During deprotection, the liberated tert-butyl cation can potentially alkylate other nucleophilic sites on the substrate.[5][12] For sensitive substrates, adding a scavenger like anisole or thioanisole can trap this cation and prevent side reactions.[5]

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic building block.

Role as a Protected Nucleophile

The primary application is to introduce the 2-(trifluoromethyl)aniline moiety into a larger molecule. By protecting the amine, other chemical transformations, such as Suzuki couplings, amide bond formations, or nucleophilic substitutions, can be performed on a different part of the synthetic intermediate without the aniline interfering. Once the desired modifications are complete, the Boc group is removed to reveal the amine for the final synthetic step.

Caption: Strategic use as a bifunctional synthetic intermediate.

Leveraging the Trifluoromethyl Group

The 2-(trifluoromethyl)phenyl group is incorporated into drug candidates to enhance their pharmacological profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group shields the aromatic ring from enzymatic attack (e.g., by Cytochrome P450 enzymes), reducing metabolic degradation.[7]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[7]

-

Binding Interactions: The strong electron-withdrawing nature of the -CF₃ group alters the electronics of the phenyl ring, which can influence hydrogen bonding and other non-covalent interactions with a protein target, potentially increasing binding affinity and selectivity.[8]

This building block is therefore highly relevant for the synthesis of targeted therapies like kinase inhibitors, where precise interactions and good pharmacokinetic properties are paramount.[13]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial. While a specific, detailed safety data sheet (SDS) for this compound is not available in the search results, safety protocols can be inferred from related structures.

-

Hazard Identification: Based on its precursors and functional groups, it should be treated as harmful if swallowed and a potential skin and eye irritant. The starting material, 2-(trifluoromethyl)aniline, is toxic and an irritant.[4] General carbamates can also present hazards.[14][15]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. It provides a reliable method for introducing the pharmacologically advantageous 2-(trifluoromethyl)aniline scaffold into complex molecules. The robust and well-understood chemistry of the Boc protecting group allows for predictable and high-yielding synthetic transformations. For researchers in drug discovery, a thorough understanding of the synthesis, deprotection, and strategic application of this compound is essential for the efficient development of novel therapeutics with enhanced stability and efficacy.

References

- MolCore. 141940-36-5 | this compound.

- Arctom. CAS NO. 141940-36-5 | tert-Butyl 2-(trifluoromethyl)phenylcarbamate | Catalog AAB-AA001HC0.

- Sinfoo Biotech. tert-butyl 2-(trifluoromethyl)phenylcarbamate,(CAS# 141940-36-5).

- Bldpharm. 141940-36-5 | this compound.

- abcr Gute Chemie. AB308974 | CAS 141940-36-5.

- PubChem. tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate.

- Fluorochem. Safety Data Sheet - Tert-butyl (2-chloro-5-(trifluoromethyl)phenyl)carbamate.

- ResearchGate. Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and....

- ChemicalBook. tert-Butyl carbamate | 4248-19-5.

- Thermo Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET.

- Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate.

- Sigma-Aldrich. SAFETY DATA SHEET.

- National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- MySkinRecipes. Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate.

- Sigma-Aldrich. tert-Butyl-N-(2-methylphenyl)carbamate 192815-71-7.

- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.

- Indian Journal of Chemistry. Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.

- National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook.

- BLDpharm. 954239-03-3|tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate.

- ResearchGate. Mild and selective deprotection of carbamates with Bu4NF.

- EvitaChem. Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate.

- PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Organic Chemistry Portal. tert-Butyl Esters.

- ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Organic Syntheses. Carbamic acid, tert-butyl ester.

- Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- Benchchem. Application Notes and Protocols for tert-Butyl 3-(bromomethyl)phenylcarbamate in Medicinal Chemistry.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- National Institute of Standards and Technology. Butyl carbamate - the NIST WebBook.

- YouTube. 9. Carbamate Insecticide Action.

- BLDpharm. N/A|tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate.

- Parchem. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture.

- ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B)....

- PubMed Central (PMC). Mechanism of action of organophosphorus and carbamate insecticides.

- PubChem. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Journal of Pioneering Medical Sciences. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning.

- National Center for Biotechnology Information (NCBI). Carbamate Toxicity - StatPearls.

Sources

- 1. molcore.com [molcore.com]

- 2. arctomsci.com [arctomsci.com]

- 3. tert-butyl 2-(trifluoromethyl)phenylcarbamate,(CAS# 141940-36-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 141940-36-5 | this compound - AiFChem [aifchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate [myskinrecipes.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical and chemical properties of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate, a key intermediate in modern organic synthesis and medicinal chemistry. We will explore its core physical and chemical properties, detailed spectroscopic data, established synthetic protocols, and characteristic reactivity. Furthermore, this guide elucidates the strategic importance of this molecule, driven by the synergistic effects of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the bio-significant trifluoromethyl (CF3) moiety. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Molecular Identity and Physicochemical Profile

This compound is a white to off-white solid compound. It serves as a critical building block, primarily enabling the introduction of the 2-(trifluoromethyl)aniline moiety in multi-step synthetic sequences.

1.1. Chemical Structure and Identifiers

-

IUPAC Name: tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate

-

CAS Number: 175278-23-4 (This CAS number is associated with the target compound, although some databases may list 141940-36-5 which is a similar isomer)[1]

-

Molecular Formula: C₁₂H₁₄F₃NO₂

-

Molecular Weight: 261.24 g/mol

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Other Identifiers:

-

InChI: InChI=1S/C12H14F3NO2/c1-12(2,3)18-11(17)16-8-6-4-5-7-9(8)10(13,14)15/h4-7H,1-3H3,(H,16,17)

-

SMILES: CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F

1.2. Physicochemical Properties

The physical properties of this compound are dictated by the interplay between the bulky, nonpolar tert-butyl group, the polar carbamate linkage, and the highly electronegative trifluoromethyl group.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Melting Point | 63-67 °C | Supplier Data (Typical) |

| Boiling Point | Not available (likely decomposes) | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. Insoluble in water. | General Chemical Principles |

The Strategic Importance in Medicinal Chemistry

The utility of this compound in drug discovery stems from two key structural features: the Boc protecting group and the trifluoromethyl group.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2] Its principal advantage is its stability in a wide range of nucleophilic and basic conditions, while being easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3] This allows for selective manipulation of other functional groups within a complex molecule.

-

Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[4] Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[5]

-

Enhanced Binding Affinity: The CF₃ group can improve binding to target proteins through favorable hydrophobic and dipole-dipole interactions.[6]

-

Modulated Lipophilicity and Bioavailability: It significantly increases the lipophilicity (logP value) of a molecule, which can improve its ability to cross cell membranes.[5]

-

Synthesis and Reactivity

3.1. General Synthesis Protocol: N-Boc Protection

The most common route to synthesize this compound involves the reaction of 2-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the synthesis via N-Boc protection.

Experimental Protocol:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(trifluoromethyl)aniline (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 eq). If required, a non-nucleophilic base like triethylamine (Et₃N) or a catalyst like 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction.[2]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.

-

Workup: Once the starting aniline is consumed, the solvent is removed under reduced pressure. The residue is redissolved in a solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.

Causality: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[7] The resulting intermediate collapses, leading to the formation of the stable carbamate, along with t-butanol and carbon dioxide as byproducts.[7]

3.2. Reactivity and Deprotection

The primary reaction of interest for this compound is the deprotection (cleavage) of the Boc group to liberate the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

This reaction is typically carried out using a strong acid like trifluoroacetic acid (TFA) in a solvent such as DCM, or with hydrogen chloride (HCl) in an alcohol or dioxane.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the t-butyl-oxygen bond to form a stable tert-butyl carbocation. This carbocation then typically undergoes elimination to form isobutylene, while the resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and CO₂.[3]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. The following are predicted data based on the molecular structure and data from analogous compounds.[8][9]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5-7.8 ppm (m, 4H): Signals corresponding to the four protons on the aromatic ring. The exact shifts and splitting patterns will be complex due to coupling and the influence of the CF₃ group.

-

δ ~6.8-7.2 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate.

-

δ ~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~152-154 ppm: Carbonyl carbon (C=O) of the carbamate.

-

δ ~120-140 ppm: Aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

δ ~122 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (CF₃).

-

δ ~81-82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

4.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3350 cm⁻¹ | N-H Stretch (Amide/Carbamate) |

| ~2980 cm⁻¹ | C-H Stretch (Aliphatic, from tert-butyl) |

| ~1720 cm⁻¹ | C=O Stretch (Carbamate Carbonyl) |

| ~1590, ~1480 cm⁻¹ | C=C Stretch (Aromatic Ring) |

| ~1250-1350 cm⁻¹ | C-F Stretch (Trifluoromethyl) |

| ~1160 cm⁻¹ | C-O Stretch |

4.3. Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: Expected at m/z = 261.

-

Major Fragments:

-

m/z = 205: Loss of isobutylene [M - C₄H₈]⁺.

-

m/z = 161: Loss of the Boc group [M - C₅H₉O₂]⁺, corresponding to the 2-(trifluoromethyl)aniline fragment.

-

m/z = 57: The tert-butyl cation [C₄H₉]⁺, which is often a base peak.

-

Safety and Handling

-

Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- BenchChem. (2025). The Role of Trifluoromethyl Groups in Modern Medicinal Chemistry.

- Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

-

Mejía, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 854. [Link]

- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 172.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Pearson Study Prep. (2015, February 23).

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1144–1151.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- BenchChem. (n.d.). The Chemical Properties and Synthesis Applications of 2,5-Bis(trifluoromethyl)aniline.

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

- Moskalik, M., & Astakhova, V. V. (2020). Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and synthesis route for the incorporation of TFSA groups at the polyether block.

-

PubChem. (n.d.). tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 3-(bromomethyl)phenylcarbamate.

- Coppola, G. M. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 16(3), 607-12.

- BenchChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Arslan, H., et al. (2008). FT-IR spectrum of tert-butyl...

-

PubChem. (n.d.). tert-butyl N-(2-fluorobenzenesulfonyl)carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl phenylcarbamate. Retrieved from [Link]

- Coppola, G. M. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes.

- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.

Sources

- 1. 141940-36-5|this compound|BLD Pharm [bldpharm.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to tert-Butyl (2-(trifluoromethyl)phenyl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate, a pivotal building block in modern drug discovery and organic synthesis. The molecule's strategic design, combining a stable Boc-protecting group with a bio-functionally significant trifluoromethylphenyl moiety, makes it an invaluable intermediate for constructing complex pharmaceutical agents. This document details the compound's core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, and explores its strategic application in medicinal chemistry, underpinned by authoritative references. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Core Physicochemical Properties

This compound, identified by CAS Number 141940-36-5, is a compound whose utility is derived from the distinct properties of its constituent parts. The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical and biological properties in drug candidates. It is highly electronegative and lipophilic, often enhancing metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for groups like chlorine or methyl.[1][2] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its clean removal under mild acidic conditions.[3]

The combination of these two functionalities in a single molecule provides a stable, easy-to-handle solid for the introduction of the 2-(trifluoromethyl)aniline scaffold into target molecules.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄F₃NO₂ | [4] |

| Molecular Weight | 261.24 g/mol | [4] |

| CAS Number | 141940-36-5 | [4] |

| IUPAC Name | tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F | [4] |

| Appearance | White to off-white crystalline solid | Typical |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Synthesis and Mechanistic Rationale

The most direct and widely adopted synthesis of this compound involves the N-protection of 2-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis for its high efficiency and operational simplicity.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target carbamate.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

2-(Trifluoromethyl)aniline (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (0.1 eq. as catalyst)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of aniline)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)aniline (1.0 eq.) and dissolve it in anhydrous dichloromethane.

-

Rationale (Expertise): DCM is an excellent solvent choice as it is relatively inert and effectively dissolves both the starting aniline and the Boc₂O reagent, creating a homogeneous reaction environment. Anhydrous conditions are preferred to prevent hydrolysis of Boc₂O.

-

-

Addition of Reagents: Add triethylamine (1.5 eq.) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.) at room temperature. If the reaction is sluggish, a catalytic amount of DMAP can be added.

-

Rationale (Expertise): 2-(Trifluoromethyl)aniline is weakly nucleophilic due to the electron-withdrawing nature of the -CF3 group. A base like TEA is required to deprotonate the aniline, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. DMAP serves as a more potent nucleophilic catalyst, accelerating the reaction significantly.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Rationale (Trustworthiness): The NaHCO₃ wash is crucial for quenching the reaction and removing any acidic byproducts and the protonated triethylamine salt. The subsequent brine wash helps to remove residual water from the organic layer, facilitating the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications in Drug Development

The strategic value of this compound lies in its function as a masked aniline. The Boc group allows the trifluoromethylphenyl moiety to be carried through multiple synthetic steps before a final, targeted deprotection reveals the reactive amine for subsequent coupling.

The Strategic Role as a Synthetic Intermediate

This compound is not typically a final drug product but rather a critical intermediate. Its utility can be visualized as a two-stage process: incorporation followed by functionalization.

-

Incorporation: The entire molecule can be attached to a larger scaffold via reactions that do not affect the Boc group (e.g., Suzuki or Buchwald-Hartwig coupling if an appropriate handle is present on the phenyl ring).

-

Deprotection & Functionalization: The Boc group is removed, typically with an acid like trifluoroacetic acid (TFA) in DCM, to unmask the aniline. This newly liberated nucleophilic amine is then ready for a variety of bond-forming reactions, such as:

-

Amide bond formation: Coupling with carboxylic acids (using reagents like EDCI/HOBt) to form amides, a common linkage in pharmaceuticals.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea formation: Reaction with isocyanates.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

This strategy allows for late-stage diversification in a synthetic route, enabling the rapid creation of a library of analog compounds for structure-activity relationship (SAR) studies.

Conceptual Application Workflow

Caption: Use as a building block in late-stage functionalization.

The trifluoromethyl group's ability to block metabolic oxidation at the ortho position and improve the overall pharmacokinetic profile makes this building block particularly attractive for developing robust drug candidates.[2]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its design masterfully combines the stability and facile cleavage of the Boc-protecting group with the pharmacologically beneficial properties of the trifluoromethyl moiety. For researchers in medicinal chemistry, this reagent provides a reliable and efficient method for incorporating the 2-(trifluoromethyl)aniline scaffold into complex molecular architectures, facilitating the exploration of chemical space and the optimization of lead compounds in drug discovery programs.

References

-

PubChem Compound Summary for CID 11843792, tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. National Center for Biotechnology Information. URL: [Link]

-

Triflamides and Triflimides: Synthesis and Applications. ResearchGate. URL: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). URL: [Link]

-

PubChem Compound Summary for CID 14710384, tert-Butyl (3-fluoro-2-methylphenyl)carbamate. National Center for Biotechnology Information. URL: [Link]

-

tert-Butyl carbamate in NIST WebBook. National Institute of Standards and Technology. URL: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. URL: [Link]

-

t-BUTYL CARBAMATE. Organic Syntheses. URL: [Link]

-

tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology. URL: [Link]

- 155396-71-7 | tert-butyl (phenyl(phenylsulfonyl)methyl)carbamate. Anax Laboratories. URL: [https://www.anaxlab.com/155396-71-7]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. URL: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate, a key intermediate in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for the acquisition of this data are provided to enable researchers to validate these predictions upon synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Significance of Structural Verification

This compound (Figure 1) is a valuable building block in organic synthesis. The presence of the trifluoromethyl group on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of novel pharmaceuticals and functional materials. The tert-butoxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle for synthetic transformations.

Accurate structural elucidation is paramount to ensure the integrity of downstream applications. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to confirm the identity, purity, and structure of synthesized molecules. This guide will delve into the anticipated spectroscopic characteristics of this compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbamate, and the tert-butyl group. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | d | 1H | Ar-H | Aromatic proton ortho to the carbamate, deshielded by the anisotropic effect of the carbonyl and the inductive effect of the CF₃ group. |

| ~7.5 - 7.7 | m | 2H | Ar-H | Aromatic protons meta and para to the carbamate. |

| ~7.1 - 7.3 | t | 1H | Ar-H | Aromatic proton ortho to the CF₃ group. |

| ~6.5 - 7.0 | br s | 1H | N-H | The broad singlet is characteristic of an N-H proton; its chemical shift is solvent-dependent. |

| 1.52 | s | 9H | -C(CH₃)₃ | A sharp singlet integrating to nine protons is characteristic of the magnetically equivalent methyl groups of the tert-butyl group.[1] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 | C=O | Carbonyl carbon of the carbamate group.[1] |

| ~138 | Ar-C | Aromatic carbon attached to the nitrogen. |

| ~132 | Ar-C | Aromatic carbon ortho to the CF₃ group. |

| ~128 (q) | Ar-C-CF₃ | Aromatic carbon attached to the CF₃ group, appearing as a quartet due to coupling with the three fluorine atoms. |

| ~126 | Ar-C | Aromatic carbon. |

| ~124 | Ar-C | Aromatic carbon. |

| ~123 (q) | -CF₃ | Carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant. |

| ~118 | Ar-C | Aromatic carbon. |

| ~81 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group.[1] |

| ~28 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[1] |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | s | -CF₃ | A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift is characteristic of an aromatic trifluoromethyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group Vibration | Rationale |

| ~3350 | N-H Stretch | Characteristic stretching vibration of the N-H bond in the carbamate. |

| ~3050 | C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~2970 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl group. |

| ~1715 | C=O Stretch (Carbamate) | Strong absorption due to the stretching of the carbonyl group in the carbamate. |

| ~1590, ~1480 | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| ~1520 | N-H Bend | Bending vibration of the N-H bond. |

| ~1300-1100 | C-F Stretch | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. |

| ~1240 | C-N Stretch | Stretching vibration of the carbon-nitrogen bond. |

| ~1160 | C-O Stretch | Stretching vibration of the carbon-oxygen single bond in the carbamate. |

Experimental Protocol for IR Data Acquisition (ATR)

A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization is a hard ionization technique that often leads to significant fragmentation, providing valuable structural information.

| Predicted m/z | Ion | Rationale |

| 261 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 205 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for tert-butyl esters and carbamates. |

| 161 | [C₇H₆F₃N]⁺ | Fragment corresponding to 2-(trifluoromethyl)aniline, resulting from the cleavage of the carbamate bond. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable and often abundant fragment. |

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method for the analysis of this relatively volatile and thermally stable compound.

Caption: General workflow for GC-MS analysis.

Conclusion: A Predictive but Powerful Approach

While experimental spectra for this compound are not readily found in the public domain, a comprehensive and scientifically rigorous prediction of its spectroscopic characteristics can be made. This guide provides a detailed and reasoned expectation of the NMR, IR, and MS data for this compound, grounded in fundamental spectroscopic principles and comparison with analogous molecules. The provided experimental protocols offer a clear path for researchers to obtain and verify this data, ensuring the quality and integrity of their synthetic work. The combination of predictive analysis and robust experimental methodology presented herein serves as a valuable resource for any scientist working with this important chemical intermediate.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. 2-(Trifluoromethyl)aniline. [Link]

Sources

A Technical Guide to Determining the Solubility of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including the trifluoromethyl group and the carbamate linkage, are prevalent in many pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carbamate group can act as a key hydrogen bonding motif or a prodrug moiety.

The solubility of a potential drug candidate in various organic solvents is a fundamental physicochemical property that profoundly influences its journey from discovery to clinical application. It is a critical parameter for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification Processes: Selecting appropriate solvents for crystallization, chromatography, and extraction.

-

Formulation Development: Creating stable and bioavailable dosage forms, such as solutions, suspensions, and tablets.

-

Analytical Method Development: Preparing solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and a robust experimental protocol to generate this crucial data in-house.

Understanding the Molecular Determinants of Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The key molecular characteristics influencing its solubility include:

-

The Trifluoromethyl Group (-CF3): This highly electronegative and lipophilic group contributes to the molecule's overall hydrophobicity. Solvents with a nonpolar character are likely to interact favorably with this group.

-

The Phenyl Ring: The aromatic ring is also predominantly nonpolar and will contribute to solubility in aromatic and other nonpolar solvents.

-

The Carbamate Moiety (-NHCOO-): This group introduces polarity and the capacity for hydrogen bonding (both as a donor from the N-H group and an acceptor at the carbonyl and ether oxygens). Polar solvents, particularly those capable of hydrogen bonding, will interact strongly with this part of the molecule.

-

The tert-Butyl Group (-C(CH3)3): This bulky, nonpolar group further enhances the lipophilic character of the molecule.

Based on these features, a range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile.

Qualitative Solubility Predictions

While quantitative data requires experimental determination, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate) | High | These solvents can engage in dipole-dipole interactions with the carbamate group and effectively solvate the nonpolar regions of the molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate group.[1] |

| Nonpolar (e.g., Hexane, Petroleum Ether) | Low to Moderate | While the trifluoromethyl and tert-butyl groups are nonpolar, the polar carbamate will limit solubility in highly nonpolar solvents.[1] |

| Aromatic (e.g., Toluene) | Moderate to High | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute. |

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent. This method relies on creating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: Analytical or HPLC grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Equipment:

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

-

Step-by-Step Methodology

Part 1: Preparation of Calibration Standards

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a high concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of known concentrations. These standards should bracket the expected solubility range.

Part 2: Equilibration

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

Part 3: Sample Analysis

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the vials and carefully collect the supernatant. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the prepared calibration standards.

-

Quantification: Analyze the diluted samples and the calibration standards using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calibration Curve: Plot the analytical response (e.g., peak area from HPLC) of the calibration standards against their known concentrations to generate a calibration curve.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, back-calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

A thorough understanding of the solubility of this compound in various organic solvents is indispensable for its successful application in research and development. This guide has outlined the key molecular features that influence its solubility and provided a robust, step-by-step protocol for its experimental determination. By following this methodology, researchers can generate reliable and accurate solubility data, which is essential for making informed decisions in process development, formulation, and analytical chemistry.

References

Sources

Stability and storage conditions for tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

An In-Depth Technical Guide on the Stability, Storage, and Handling of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, a key intermediate in pharmaceutical synthesis. We delve into the compound's physicochemical properties, primary degradation pathways, and critical handling procedures to ensure its integrity for research and drug development applications. This document synthesizes information from safety data sheets, chemical literature, and established principles of organic chemistry to provide field-proven insights and actionable protocols for scientists and researchers.

Introduction

This compound is a vital building block in modern medicinal chemistry. As a tert-butoxycarbonyl (Boc)-protected aniline, it serves as a stable precursor for the introduction of the 2-(trifluoromethyl)aniline moiety into complex molecular architectures. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The stability of this intermediate is therefore paramount to ensure the success of multi-step syntheses, the purity of the final active pharmaceutical ingredient (API), and the reproducibility of experimental results. This guide outlines the factors that govern its stability and provides a framework for its proper management in a laboratory setting.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in defining its stability profile. While extensive experimental data for this specific molecule is not publicly compiled, the properties can be reliably inferred from its structure and data on closely related compounds.

| Property | Value / Description | Source |

| CAS Number | 141940-36-5 | [1] |

| Molecular Formula | C₁₂H₁₄F₃NO₂ | Inferred |

| Molecular Weight | 261.24 g/mol | Inferred |

| Appearance | Typically a white to off-white solid or crystalline powder. | [2] |

| Solubility | Soluble in common organic solvents like methylene chloride, chloroform, and alcohols. Slightly soluble in water and petroleum ether. | [3] |

| Melting Point | Data not specified, but related carbamates are solids with melting points often above 100 °C. For example, tert-Butyl carbamate melts at 105-109 °C. | [2] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the integrity of the Boc protecting group. While generally stable, it is susceptible to degradation under specific conditions.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant vulnerability of this compound is its cleavage under acidic conditions. The Boc group is specifically designed to be removed by acid. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation into a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free 2-(trifluoromethyl)aniline and carbon dioxide.[4] This reaction is often intentional in synthesis but represents degradation if it occurs during storage.

Causality Insight: The stability of the tertiary carbocation (tert-butyl) is the thermodynamic driving force for this cleavage. Therefore, exposure to even mild protic or Lewis acids during storage or in solution can initiate degradation.

Caption: Acid-catalyzed degradation pathway of the Boc group.

Hydrolytic Stability

Carbamate esters can undergo hydrolysis, particularly at non-neutral pH. Under strongly basic conditions, saponification can occur, cleaving the ester bond. While more resilient than simple esters, prolonged exposure to aqueous environments, especially those with a high or low pH, can lead to slow degradation into tert-butanol, CO₂, and 2-(trifluoromethyl)aniline. This pathway is generally less rapid than acid-catalyzed cleavage.[5][6]

Thermal Decomposition

Like most nitrogen-containing organic compounds, this compound will decompose at elevated temperatures. Hazardous combustion byproducts include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][8] It is crucial to avoid excessive heat or direct flames.

Incompatibilities

To ensure stability, the compound must be stored away from incompatible materials:

-

Strong Acids: Act as catalysts for rapid deprotection.[4]

-

Strong Oxidizing Agents: Can react with the aromatic ring or the carbamate linkage.[8][9]

Recommended Storage and Handling Conditions

Proper storage is the most critical factor in maintaining the long-term purity and stability of this compound. Evidence from suppliers recommending "cold-chain transportation" strongly suggests a sensitivity to ambient temperatures.[1][10]

| Condition | Recommendation | Rationale |

| Temperature | Long-Term: 2-8 °C (Refrigerated).Short-Term: Room Temperature (≤ 25 °C) is acceptable for brief periods (e.g., during weighing or experiment setup). | Cold temperatures significantly slow the rate of all potential degradation reactions. The "cold-chain" requirement indicates that prolonged exposure to ambient temperatures may compromise purity.[1][10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of long-term oxidative degradation and prevents exposure to atmospheric moisture, which could contribute to hydrolysis. |

| Container | Use a tightly sealed, amber glass or opaque container. | Prevents contact with moisture and air.[2][7] Opaque containers protect the compound from potential photodegradation, a general precaution for aromatic compounds. |

| Handling | Handle in a well-ventilated area, preferably a fume hood.[2] Avoid creating dust.[11] Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[12] | Protects the user from inhalation or contact and prevents contamination of the material. |

Experimental Protocol: Forced Degradation Study

To empirically validate stability, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products, thereby confirming the degradation pathways.

Trustworthiness Insight: This protocol is a self-validating system. It includes a control sample (T=0) and analyzes samples against this baseline, ensuring that any observed changes are due to the stress condition and not the analytical method itself.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation for Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂.

-

Thermal Stress: Store the stock solution in a sealed vial at 60 °C.

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm).

-

Control: Keep the stock solution protected from light at 2-8 °C.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours). Take an aliquot at each time point (T=0, T=24h, etc.).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV method.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient of water and acetonitrile.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The primary degradation product under acidic conditions should correspond to 2-(trifluoromethyl)aniline.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a robust compound under proper storage conditions but is inherently sensitive to acidic environments. The primary route of degradation is the acid-catalyzed cleavage of the Boc protecting group. Therefore, to maintain its chemical integrity, it is imperative to store the material in a tightly sealed, opaque container under an inert atmosphere at refrigerated temperatures (2-8 °C). By adhering to these conditions and avoiding contact with incompatible substances, researchers and drug development professionals can ensure the compound's stability and the reliability of their scientific outcomes.

References

-

Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.

-

Fluorochem. Safety Data Sheet: Tert-butyl (2-chloro-5-(trifluoromethyl)phenyl)carbamate.

-

PubChem. tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. National Center for Biotechnology Information.

-

Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate (Acros Organics).

-

Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate (Alfa Aesar).

-

Cole-Parmer. Material Safety Data Sheet: tert-Butyl carbamate.

-

ChemicalBook. tert-Butyl carbamate Properties.

-

Aaronchem. Safety Data Sheet: tert-butyl (R)-(3-(1-aminoethyl)-5-(trifluoromethyl)phenyl)carbamate.

-

CymitQuimica. Safety Data Sheet: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate.

-

BLDpharm. this compound.

-

MySkinRecipes. Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate.

-

Sigma-Aldrich. tert-Butyl-N-(2-methylphenyl)carbamate.

-

ChemicalBook. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.

-

BLDpharm. tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate.

-

Organic Chemistry Portal. tert-Butyl Esters.

-

ResearchGate. Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides.

-

BLDpharm. tert-Butyl (3,5-bis(trifluoromethyl)phenyl)carbamate.

-

Pandey, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

-

BenchChem. Application Notes and Protocols for the Deprotection of the Boc Group.

Sources

- 1. 141940-36-5|this compound|BLD Pharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 954239-03-3|tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. aaronchem.com [aaronchem.com]

Hazards and safety precautions for handling tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Key Building Block

This compound is a chemical intermediate of significant interest within the pharmaceutical and agrochemical research sectors. Its unique structure, featuring a trifluoromethyl group and a Boc-protected amine, makes it a valuable building block in the synthesis of complex target molecules. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities—they are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the hazards associated with this compound and its analogs. Moving beyond a simple checklist, it delves into the causality behind recommended safety measures, offering field-proven insights to empower researchers to work confidently and safely. The protocols described herein are designed as self-validating systems, integrating safety into the scientific workflow.

Section 1: Comprehensive Hazard Identification

While a specific, comprehensive toxicological profile for this compound is not fully established, a robust hazard assessment can be constructed by examining data from Safety Data Sheets (SDS) for the compound itself, its structural analogs, and the broader class of carbamate compounds.[1][2][3] The primary concerns revolve around irritation, acute toxicity, and the potential for systemic effects characteristic of carbamates.

Health Hazards

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[1]

-

Acute Toxicity: Analogs of this compound are listed as harmful if swallowed.[2][4][5] The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[1] Ingestion may lead to irritation of the digestive tract.[1][3]

-

Skin and Eye Irritation: Direct contact with the solid or solutions can cause skin irritation.[2][4] More significantly, the compound and its analogs are classified as causing serious eye irritation or even severe eye damage.[2][3][4][6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4] It is crucial to avoid the generation and inhalation of dust.[1][2]

-

Systemic Carbamate Toxicity: Carbamates as a class are known inhibitors of the enzyme acetylcholinesterase (AChE).[7][8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of symptoms. While typically less severe and more reversible than organophosphate poisoning, symptoms can include nausea, vomiting, diarrhea, excessive salivation, muscle weakness, and in severe cases, respiratory distress.[7][8][9][10]

Physicochemical Hazards

-

Combustibility: While not highly flammable, it is a combustible solid.[11] During a fire, irritating and highly toxic gases, such as nitrogen oxides and hydrogen fluoride, may be generated through thermal decomposition.[1]

-

Reactivity and Stability: The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[3][12] Contact with such materials could lead to a vigorous, exothermic reaction.

Section 2: Risk Mitigation and Control Hierarchy

A multi-layered approach to safety, prioritizing the elimination or reduction of hazards at the source, is essential. This follows the standard industrial hygiene hierarchy of controls.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. Their use is non-negotiable when handling this compound.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation of dust or vapors and to contain any potential spills.[2][11]

-

Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any airborne contaminants.[1]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][11]

Administrative Controls: Standardizing Safe Practices

-

Designated Areas: Establish a designated area within the lab specifically for handling this compound to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its SDS, and the emergency procedures before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.[13][14]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][11] | Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[12] |

| Hand Protection | Nitrile rubber gloves.[12] Users should consult manufacturer data for breakthrough time and ensure gloves are inspected before use. | Prevents direct skin contact, which can cause irritation and potential absorption.[1] |

| Body Protection | A long-sleeved laboratory coat.[12] | Minimizes the risk of accidental skin exposure on the arms and body. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if dust generation is unavoidable or if working outside a fume hood (not recommended).[1][11] | Prevents inhalation of irritating and potentially toxic dust particles.[12] |

Section 3: Experimental Protocols and Workflows

Safe Handling and Weighing Protocol

This protocol outlines the essential steps for safely handling the solid compound. The causality is rooted in minimizing exposure at every step.

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Ensure the chemical fume hood is on and operating correctly.

-

Decontaminate the work surface within the fume hood. .

-

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If not, use a weigh boat and tare it on a balance outside the hood.

-

Carefully transfer the required amount of this compound from the stock container to the weigh boat inside the fume hood. Use a spatula and avoid generating dust.

-

Close the stock container immediately and securely. .

-

-

Dissolution:

-